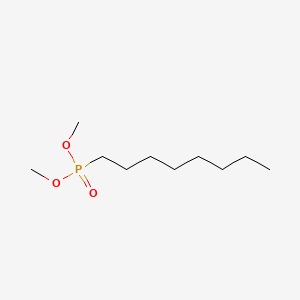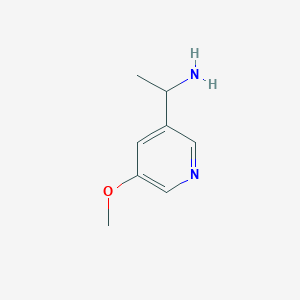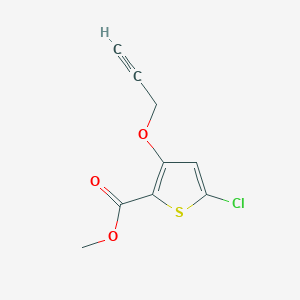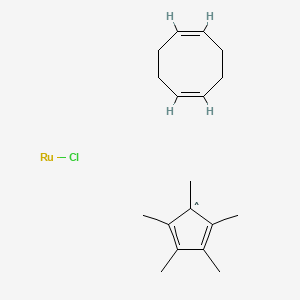
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a ruthenium-based organometallic compound. It is known for its role as a homogeneous catalyst in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . The compound’s structure includes a ruthenium center coordinated to a chloro ligand, a pentamethylcyclopentadienyl ligand, and a cyclooctadiene ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be synthesized through the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with cyclooctadiene in the presence of a base . The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows laboratory-scale procedures with appropriate scaling. The key steps involve maintaining an inert atmosphere and using high-purity reagents to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) undergoes various types of reactions, including:
Cyclotrimerization: It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronates.
C-C Coupling: It facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: It catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Common Reagents and Conditions
Common reagents used in these reactions include alkynylboronates, propargyl alcohols, terminal alkynes, norbornenes, norbornadiene, and organic disulfides . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base or other catalytic systems .
Major Products
The major products formed from these reactions include arylboronates, cycloadducts, and vic-dithioethers .
Scientific Research Applications
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center to the substrates, facilitating their activation and subsequent reaction . The pentamethylcyclopentadienyl and cyclooctadiene ligands stabilize the ruthenium center and enhance its reactivity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation and cleavage of chemical bonds through coordination and electron transfer processes .
Comparison with Similar Compounds
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be compared with other similar compounds, such as:
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different ligand environments and reactivity profiles.
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium-based catalyst with distinct reactivity and applications.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: A rhodium-based compound with similar catalytic properties but different metal center and ligand effects.
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is unique due to its specific ligand combination, which provides a balance of stability and reactivity, making it highly effective in various catalytic processes .
Properties
Molecular Formula |
C18H27ClRu |
|---|---|
Molecular Weight |
379.9 g/mol |
InChI |
InChI=1S/C10H15.C8H12.ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;;/h1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;; |
InChI Key |
MQMQNIQJGNBEMG-ONEVTFJLSA-M |
Isomeric SMILES |
CC1=C([C](C(=C1C)C)C)C.C1/C=C\CC/C=C\C1.Cl[Ru] |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.C1CC=CCCC=C1.Cl[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


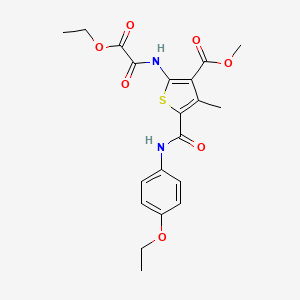
![1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)

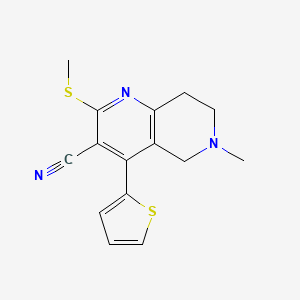
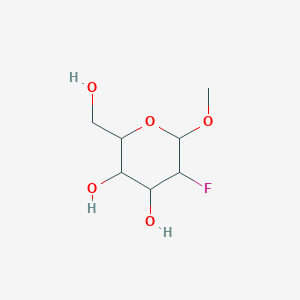
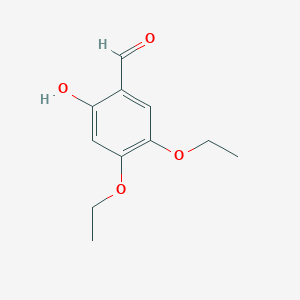
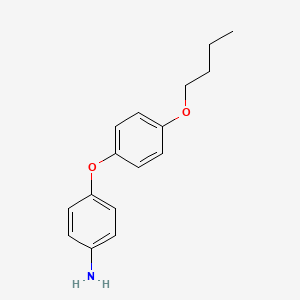
![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)
![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)
![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)
